molecular formula C21H27N3O5S2 B6570514 N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide CAS No. 946347-87-1

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide

Cat. No.: B6570514
CAS No.: 946347-87-1
M. Wt: 465.6 g/mol
InChI Key: CNTOZVALSKBBGY-UHFFFAOYSA-N
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Description

N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is a synthetic compound characterized by its distinct chemical structure featuring both sulfamoyl and ethanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide typically involves several key steps:

  • Formation of the tetrahydroquinoline core: : This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions.

  • Introduction of the ethanesulfonyl group: : This step often involves sulfonylation using ethanesulfonyl chloride in the presence of a base, such as triethylamine.

  • Attachment of the sulfamoyl group: : Sulfamoylation can be carried out using sulfamoyl chloride, again under basic conditions.

  • Coupling with the butanamide moiety: : This final step typically involves amidation using a butanoyl chloride derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may employ large-scale batch reactors with controlled temperatures and pressures to optimize yield and purity. Advanced purification techniques such as recrystallization and chromatography are often employed to ensure the final product's quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to quinoline derivatives.

  • Reduction: : Reduction reactions can target the sulfamoyl or ethanesulfonyl groups, potentially yielding amine or sulfonamide products.

  • Substitution: : The compound may participate in nucleophilic or electrophilic substitution reactions, often modifying the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride and lithium aluminium hydride are frequently used reducing agents.

  • Substitution: : Conditions vary depending on the substituent, but may include the use of strong bases or acids.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Amine or sulfonamide derivatives.

  • Substitution: : Varied products depending on the nature of the substituents introduced or replaced.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide is studied for its potential as an intermediate in organic synthesis and for developing new materials with unique properties.

Biology

In biological research, this compound is explored for its potential as an enzyme inhibitor or a building block for designing novel bioactive molecules. Its unique structure can interact with various biological targets, providing insights into enzyme mechanisms and protein functions.

Medicine

In the medical field, there is interest in its potential as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, or microbial infections.

Industry

Industrially, the compound can be utilized in developing new materials, including polymers and coatings, due to its chemical stability and reactivity. Its properties may also be leveraged in the creation of advanced pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group is particularly known for its ability to inhibit enzyme activity by mimicking natural substrates or interfering with enzyme-substrate interactions. The ethanesulfonyl group can also contribute to binding affinity and specificity, further enhancing the compound's biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide

  • N-(4-{[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide

Unique Features

Compared to these similar compounds, N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)butanamide may offer distinct advantages in terms of binding affinity, selectivity, and overall bioactivity due to its specific substituents. These unique features can result in improved therapeutic efficacy and reduced side effects in medical applications, as well as enhanced performance in industrial uses.

Properties

IUPAC Name

N-[4-[(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S2/c1-3-6-21(25)22-17-8-11-19(12-9-17)31(28,29)23-18-10-13-20-16(15-18)7-5-14-24(20)30(26,27)4-2/h8-13,15,23H,3-7,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNTOZVALSKBBGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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